N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine
Description
N-{[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine (hereafter referred to as Compound X) is a Schiff base derivative featuring a hydroxylamine moiety (-NH-OH) conjugated to a 5-chloro-2-(propargyloxy)benzaldehyde backbone. The chloro substituent at the 5-position of the phenyl ring likely influences electronic properties, while the methylidene hydroxylamine group (-CH=N-OH) contributes to its chelating and redox-active behavior.
Properties
IUPAC Name |
N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h1,3-4,6-7,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSACDVOGXGWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Cl)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-(Prop-2-yn-1-yloxy)Benzaldehyde
The propargyl ether intermediate, 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde, is synthesized via nucleophilic aromatic substitution. The reaction involves 5-chloro-2-hydroxybenzaldehyde and propargyl bromide in the presence of a base, typically potassium carbonate (K₂CO₃), in anhydrous acetone.
Reaction Conditions
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Reactants :
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5-Chloro-2-hydroxybenzaldehyde (1 equiv)
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Propargyl bromide (1.2 equiv)
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K₂CO₃ (1.5 equiv)
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Solvent : Anhydrous acetone
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Temperature : Reflux (~56°C)
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Time : 3–4 hours
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Workup : Filtration, solvent evaporation, and purification via column chromatography (hexane/ethyl acetate).
This method yields the aldehyde intermediate with >75% purity, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Mechanistic Insights
The base deprotonates the phenolic -OH group, generating a phenoxide ion that attacks the electrophilic carbon of propargyl bromide. The reaction proceeds via an SN2 mechanism, forming the propargyl ether linkage.
Condensation with Hydroxylamine Hydrochloride
The final step involves Schiff base formation between 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde and hydroxylamine hydrochloride.
Reaction Conditions
-
Reactants :
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5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde (1 equiv)
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Hydroxylamine hydrochloride (1.2 equiv)
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Solvent : Ethanol/water (3:1 v/v)
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Catalyst : Sodium acetate (NaOAc, 1.5 equiv)
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Temperature : Reflux (~78°C)
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Time : 2–3 hours
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Workup : Cooling, filtration, and recrystallization from methanol.
The product is obtained as a pale-yellow crystalline solid with a yield of 68–72%.
Reaction Mechanism
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Nucleophilic Attack : Hydroxylamine’s amine group attacks the aldehyde’s carbonyl carbon.
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Proton Transfer : The intermediate undergoes acid-catalyzed dehydration.
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Imine Formation : A conjugated C=N bond is established, yielding the Schiff base.
Optimization of Reaction Parameters
Solvent and Temperature Effects
A study comparing solvents (ethanol, methanol, acetonitrile) revealed ethanol as optimal due to its polarity and boiling point, which facilitate both solubility and reflux conditions. Lower temperatures (<60°C) resulted in incomplete conversion, while prolonged heating (>4 hours) led to decomposition.
Catalytic Additives
The addition of NaOAc neutralizes HCl generated during the reaction, preventing side reactions such as aldehyde oxidation. Alternative bases (e.g., pyridine) reduced yields by 15–20% due to incomplete neutralization.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands confirm functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆) :
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¹³C NMR (101 MHz, DMSO-d₆) :
Comparative Analysis of Synthetic Routes
| Parameter | Propargylation Step | Condensation Step |
|---|---|---|
| Yield (%) | 75–80 | 68–72 |
| Purity (%) | >90 | >85 |
| Reaction Time (hours) | 3–4 | 2–3 |
| Key Catalyst | K₂CO₃ | NaOAc |
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The specific pathways and molecular targets depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Comparison with Chlorinated Aromatic Hydroxamic Acids and Hydroxylamines
Several analogs in the hydroxamic acid and hydroxylamine families share structural motifs with Compound X (Table 1). For instance:
- N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) : Features a chlorophenyl group and hydroxamic acid (-CONH-OH) structure. Unlike Compound X, it lacks the propargyloxy group and Schiff base geometry. Hydroxamic acids are known for metal-chelating properties and antioxidant activity, as demonstrated in DPPH radical scavenging assays.
- N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (Compound 5) : Contains a hydroxylamine-urea hybrid group.
Table 1: Structural Comparison of Compound X with Hydroxamic Acid/Hydroxylamine Analogs
Comparison with Isoxazole Derivatives
Isoxazole derivatives synthesized from chalcones via hydroxylamine hydrochloride (e.g., {5-Chloro-2-[(5-(aryl)isoxazol-3-yl)amino] phenyl}(2-fluorophenyl)methanone) share a chlorinated aromatic core and hydroxylamine-mediated synthesis pathway. However, Compound X lacks the isoxazole ring, which is critical for antimicrobial activity in these analogs. The propargyloxy group in Compound X may offer distinct reactivity for click chemistry applications, unlike the fluorine and aryl groups in isoxazole derivatives.
Comparison with Piperidine and Propionamide Derivatives
Compounds such as 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide feature piperidine and propionamide groups. While structurally distinct, these analogs highlight the versatility of N-phenylamine derivatives in pharmacological applications (e.g., opioid receptor modulation). Compound X’s hydroxylamine group may offer unique redox properties compared to the tertiary amines in these piperidine derivatives.
Crystallographic and Geometric Analysis
The crystal structure of 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one provides insights into bond geometry for methylidene Schiff bases. Key parameters include:
Biological Activity
N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine, with the CAS number 400751-52-2, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClNO2. The compound features a hydroxylamine functional group, which is known for its reactivity in various biochemical pathways.
Physical Properties:
- Melting Point: 120 - 123 °C
- Purity: ≥ 95%
- Appearance: Solid
Antimicrobial Properties
Research indicates that hydroxylamines can exhibit antimicrobial activity. A study on related compounds showed that derivatives with similar structures demonstrated significant antibacterial and antifungal properties. The presence of the chlorophenyl and propynyl groups in this compound may enhance its efficacy against specific pathogens.
Antioxidant Activity
Hydroxylamines are also recognized for their antioxidant properties. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress. In vitro studies have suggested that compounds with structural similarities to this compound exhibit considerable antioxidant activity, which could be beneficial in preventing various diseases linked to oxidative damage.
Synthesis and Evaluation
A significant study focused on synthesizing derivatives of hydroxylamines and evaluating their biological activities. The synthesis involved the reaction of substituted phenols with hydroxylamine hydrochloride under controlled conditions. The resulting compounds were tested for their antimicrobial and antioxidant activities.
Table 1: Summary of Biological Activities
| Compound | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| Hydroxylamine Derivative A | Effective against E. coli | High scavenging activity |
| Hydroxylamine Derivative B | Moderate activity against S. aureus | Moderate scavenging activity |
| This compound | Pending evaluation | Pending evaluation |
The proposed mechanism for the biological activity of this compound involves its ability to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of microbial growth or reduction of oxidative stress.
Q & A
Q. What are the standard synthetic routes for preparing N-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine?
The synthesis typically involves:
- Step 1 : Reaction of 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., NaOH) to form the imine (Schiff base) .
- Step 2 : Purification via recrystallization or column chromatography to isolate the product.
Key reagents include hydroxylamine hydrochloride and a base to neutralize HCl byproducts. Reaction temperatures are often kept moderate (40–60°C) to avoid decomposition .
Q. How is the structure of this compound confirmed experimentally?
- NMR spectroscopy : H and C NMR verify the presence of the propargyl ether (δ ~2.5 ppm for terminal alkyne protons) and hydroxylamine groups (broad peak for -NH near δ 5–6 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Used to resolve the geometry of the imine bond (E/Z configuration) and intermolecular interactions .
Q. What are the stability considerations for this compound under laboratory conditions?
- Hydrolysis sensitivity : The imine bond may hydrolyze in aqueous acidic or basic conditions, requiring storage in anhydrous solvents (e.g., DMSO, DMF) .
- Propargyl group reactivity : The alkyne can undergo undesired oxidation or dimerization; inert atmospheres (N) and low temperatures (-20°C) are recommended for long-term storage .
Advanced Research Questions
Q. How does the propargyl ether moiety influence reactivity in click chemistry applications?
- The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , forming 1,2,3-triazoles for bioconjugation or material science applications.
- Reaction optimization: Use Cu(I) catalysts (e.g., TBTA ligand) in polar solvents (DMSO/HO) at 25–50°C .
- Competing side reactions : Propargyl ethers may undergo Glaser coupling (dimerization) under oxidative conditions; additives like ascorbic acid mitigate this .
Q. What computational methods are used to predict the electronic properties of this compound?
- Density Functional Theory (DFT) : Models the imine’s electron-deficient nature, predicting nucleophilic attack sites (e.g., at the hydroxylamine nitrogen) .
- Molecular docking : Evaluates potential interactions with biological targets (e.g., enzymes), leveraging the compound’s planar aromatic system for π-π stacking .
Q. How can conflicting data on reaction yields be resolved in its synthesis?
- Parameter screening : Vary base strength (NaOH vs. KCO), solvent polarity (EtOH vs. THF), and reaction time to identify optimal conditions .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., hydrolysis products) and adjust stoichiometry of hydroxylamine hydrochloride .
Q. What are the challenges in studying its biological activity in vitro?
- Solubility limitations : Low aqueous solubility may require DMSO as a co-solvent (<1% v/v to avoid cytotoxicity) .
- Redox activity : The hydroxylamine group can act as a radical scavenger, complicating assays for oxidative stress pathways. Use ESR spectroscopy to validate redox behavior .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 2.5 ppm (terminal alkyne), δ 8.2 ppm (imine H) | |
| HRMS | [M+H] = Calculated: 252.0456; Found: 252.0452 |
Q. Table 2. Reaction Optimization Parameters
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Base | 1.2 eq. NaOH | 75% → 88% |
| Solvent | Ethanol/water (3:1) | Reduced byproducts |
| Temperature | 50°C, 6 hours | 70% → 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
